molecular formula C10H6ClNO3 B1600060 1-Chloro-4-hydroxyisoquinoline-3-carboxylic acid CAS No. 223388-21-4

1-Chloro-4-hydroxyisoquinoline-3-carboxylic acid

Cat. No. B1600060
M. Wt: 223.61 g/mol
InChI Key: OBWMAIKNSCFJKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-4-hydroxyisoquinoline-3-carboxylic acid is a chemical compound with the molecular formula C10H6ClNO3 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 1-Chloro-4-hydroxyisoquinoline-3-carboxylic acid consists of a isoquinoline ring, which is a benzene ring fused to a pyridine ring. The molecule has a chlorine atom (Cl) at the 1-position, a hydroxy group (OH) at the 4-position, and a carboxylic acid group (COOH) at the 3-position .


Physical And Chemical Properties Analysis

The predicted melting point of 1-Chloro-4-hydroxyisoquinoline-3-carboxylic acid is 165.33°C, and the predicted boiling point is approximately 511.0°C at 760 mmHg . The predicted density is approximately 1.6 g/cm3, and the predicted refractive index is 1.73 .

Scientific Research Applications

Mass Spectrometric Studies

1-Chloro-4-hydroxyisoquinoline-3-carboxylic acid has been a subject of interest in mass spectrometric studies. For example, it was involved in the study of bisubstituted isoquinolines, which are potential prolylhydroxylase inhibitor drug candidates. Mass spectrometric analysis showed a favored formation of carboxylic acids after collisional activation in these compounds (Thevis et al., 2008).

Synthesis and Chemical Reactions

1-Chloro-4-hydroxyisoquinoline-3-carboxylic acid is also significant in synthetic chemistry. For instance, it has been used in the synthesis of 1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid, a conformationally constrained tyrosine analogue (Verschueren et al., 1992). Additionally, it has been involved in the synthesis of various other derivatives, such as 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid pyridylamides, demonstrating its versatility in chemical reactions (Ukrainets et al., 2005).

Antioxidant Properties

Research on related compounds, such as N-Methyl-3-methyl-6, 7-dihydroxy-1, 2, 3, 4-tetrahydroisoquinoline-3-carboxylic acid, has indicated potential antioxidant properties. These findings suggest a possible area of exploration for 1-Chloro-4-hydroxyisoquinoline-3-carboxylic acid in studying antioxidative effects (Kawashima et al., 1979).

Medical Applications

While directly related medical applications of 1-Chloro-4-hydroxyisoquinoline-3-carboxylic acid were not found, its structural analogs and derivatives have been studied for their potential in medical science. For example, the study of isoquinoline-3-carboxamides revealed information useful for drug candidates for anemic disorders (Beuck et al., 2009).

Safety And Hazards

1-Chloro-4-hydroxyisoquinoline-3-carboxylic acid may cause skin irritation and serious eye irritation . It may also cause respiratory irritation if inhaled . It is recommended to avoid getting the compound in eyes, on skin, or on clothing, and to avoid ingestion and inhalation . Personal protective equipment, including face protection, is recommended when handling this compound .

properties

IUPAC Name

1-chloro-4-hydroxyisoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO3/c11-9-6-4-2-1-3-5(6)8(13)7(12-9)10(14)15/h1-4,13H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBWMAIKNSCFJKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N=C2Cl)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60452182
Record name 1-CHLORO-4-HYDROXYISOQUINOLINE-3-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-4-hydroxyisoquinoline-3-carboxylic acid

CAS RN

223388-21-4
Record name 1-Chloro-4-hydroxy-3-isoquinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=223388-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-CHLORO-4-HYDROXYISOQUINOLINE-3-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 9.23 g of 1-chloro-4-hydroxy-isoquinoline-3-carboxylic acid butyl ester (33 mmol), 90 ml of 2.5 N aqueous sodium hydroxide solution, water (20 ml) and ethanol (110 ml) was refluxed with stirring for 2 h. Then the pH of the mixture was adjusted to 2 by the addition of concentrated aqueous hydrochloric acid. During the addition the temperature of the mixture was kept at 20° C. by cooling with an ice bath. Stirring was then continued for 1 h before the solid component was separated by vacuum filtration. The filter cake was washed with water and dried in vacuo at 85° C. to give a white powder. 6.64 g of the title compound were obtained; MS-(+)-ion: M+1=224.1.
Name
1-chloro-4-hydroxy-isoquinoline-3-carboxylic acid butyl ester
Quantity
9.23 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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